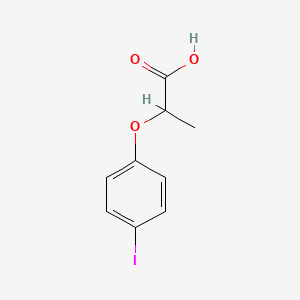

2-(4-iodophenoxy)propanoic Acid

カタログ番号:

B3045291

CAS番号:

10442-48-5

分子量:

292.07 g/mol

InChIキー:

ITUIVIPEOVLCML-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-(4-Iodophenoxy)propanoic Acid is a chemical compound of interest in synthetic organic chemistry and agricultural science research. Its molecular structure, which features a phenoxypropanoic acid backbone substituted with an iodine atom at the para position of the phenyl ring, suggests potential utility as a synthetic intermediate or building block for the development of more complex molecules. Researchers may explore its application in constructing compounds with biological activity. As with many iodinated aromatic compounds, it may also serve as a precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which are valuable tools for creating carbon-carbon bonds in complex synthesis workflows. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, wearing suitable protective equipment and working in a well-ventilated area.

特性

IUPAC Name |

2-(4-iodophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUIVIPEOVLCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404963 | |

| Record name | 2-(4-iodophenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10442-48-5 | |

| Record name | 2-(4-Iodophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10442-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-iodophenoxy)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Structural and Functional Comparison with Analogues

Substitution Patterns and Physicochemical Properties

The bioactivity of propanoic acid derivatives is highly dependent on the substituents attached to the aromatic ring and the α-carbon. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The iodine atom in this compound is electron-withdrawing, which may enhance stability but reduce solubility compared to chlorine (e.g., 2-(4-Chlorophenoxy)propionic Acid) .

- Chirality: The (2S)-configuration of this compound may influence enantioselective interactions with biological targets, similar to (S)-naproxen in NSAIDs .

Anti-Inflammatory Activity

- Ibuprofen : Inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis. Its isobutylphenyl group optimizes binding to COX active sites .

- 2-[4-(Thien-2-ylmethyl)phenyl]propanoic Acid: Exhibits 79% COX inhibition at 10⁻⁴ M, outperforming tolmetin in preliminary studies . The thiophene moiety may enhance π-π stacking interactions.

- This compound: No direct activity data are available, but iodine’s large atomic radius could sterically hinder enzyme binding or modify electronic interactions with COX isoforms.

Agricultural and Industrial Uses

- 2-(4-Chlorophenoxy)propionic Acid: Used as a herbicide or plant growth regulator due to its phenoxyacetic acid backbone, analogous to 2,4-D .

- 2-(2,4-Dichlorophenoxy)propionic Acid: A potent herbicide requiring strict exposure controls due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。